
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research for its diverse range of biological activities. Clioquinol is a hydroxyquinoline derivative that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide exerts its biological activities by chelating metal ions such as copper and zinc. This compound has been shown to bind to amyloid-beta peptides, preventing their aggregation into plaques. In Parkinson's disease, this compound has been shown to inhibit the production of reactive oxygen species and reduce neuroinflammation. In cancer, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have diverse biochemical and physiological effects. This compound has been shown to reduce oxidative stress, neuroinflammation, and amyloid-beta plaques in Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages for lab experiments. This compound is readily available and easy to synthesize. This compound has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain experiments. This compound can also chelate other metal ions, which can interfere with other experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to develop new derivatives of this compound with improved solubility and specificity for metal ions. Additionally, further research is needed to understand the long-term effects of this compound on human health and its potential toxicity.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with m-tolylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease, which is a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-7-12-21(14-17)26(24(28)18-9-3-2-4-10-18)16-20-15-19-11-5-6-13-22(19)25-23(20)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXHWUHBKBWPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

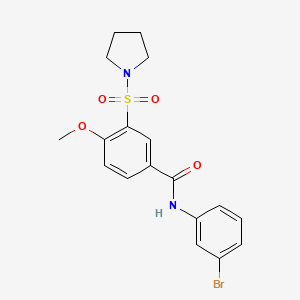


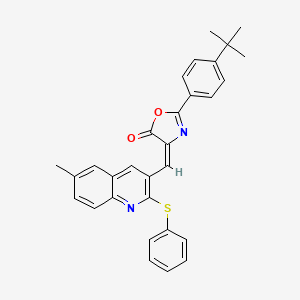

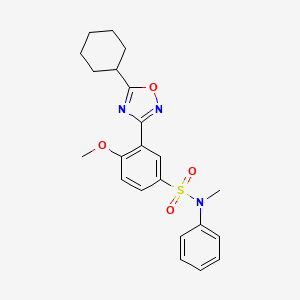
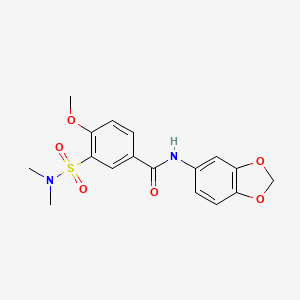
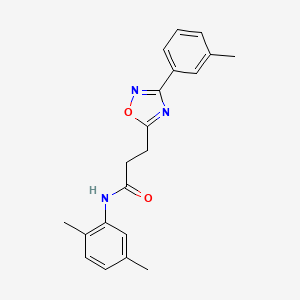
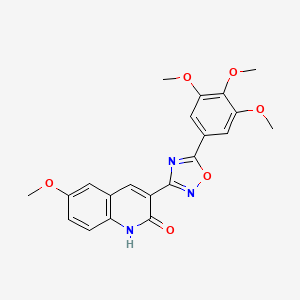
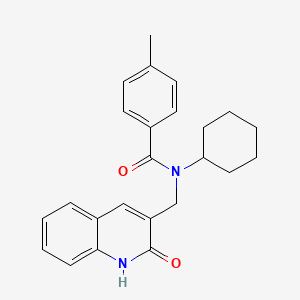

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

